REACTION_CXSMILES
|
[Li].C[Si]([N-:6][Si](C)(C)C)(C)C.[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15].[ClH:20]>CCOCC.C(O)C>[ClH:20].[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]([NH2:6])=[NH:15] |f:0.1,6.7,^1:0|
|
Name
|
lithium bis(trimethylsilyl)amide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Li].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 4 h. at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to −10° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t. overnight the precipitate
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
then dried under high vacuum at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
To remove LiCl the dried solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
then triturated with ether
|
Type
|
STIRRING
|
Details
|
stirred 30 min. at 4° C
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filtration of the precipitate
|
Type
|
WASH
|
Details
|
washing with ether and high vacuum
|
Type
|
CUSTOM
|
Details
|
drying overnight at 40° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=C(C(=N)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 44.7 mmol | |
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |